molecular formula C23H22N2O4 B2959879 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide CAS No. 898455-72-6

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide

Cat. No.: B2959879
CAS No.: 898455-72-6
M. Wt: 390.439
InChI Key: SKRDJKLRYXKMIK-UHFFFAOYSA-N
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Description

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines elements of quinoline, pyran, and acetamide, making it a subject of study for its diverse chemical properties and potential biological activities.

Biochemical Analysis

Molecular Mechanism

At the molecular level, the compound likely exerts its effects through binding interactions with biomolecules. It may modulate enzyme activity, gene expression, or other cellular processes .

Temporal Effects in Laboratory Settings

Laboratory studies should explore the compound’s stability, degradation, and long-term effects on cellular function. Understanding its behavior over time is crucial for practical applications .

Dosage Effects in Animal Models

In animal models, varying dosages of the compound should be investigated. Threshold effects, toxicity, and adverse reactions at high doses need thorough evaluation .

Metabolic Pathways

The compound’s involvement in metabolic pathways, including interactions with enzymes and cofactors, warrants exploration. Effects on metabolic flux and metabolite levels should be considered .

Transport and Distribution

Understanding how the compound is transported and distributed within cells and tissues is essential. Interactions with transporters and binding proteins play a crucial role in its localization and accumulation .

Subcellular Localization

The compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications guide it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dihydroquinolin-1(2H)-yl intermediate, which can be synthesized through the reduction of quinoline derivatives. This intermediate is then reacted with a pyranone derivative under specific conditions to form the pyran-quinoline hybrid structure. The final step involves the acylation of the hybrid structure with phenylacetamide to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions include various quinoline and pyran derivatives, which can exhibit different chemical and biological properties depending on the specific modifications made to the parent compound .

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with applications in antimicrobial and anticancer research.

    Medicine: The compound’s derivatives are being explored for their therapeutic potential, particularly in the development of new drugs.

    Industry: Its chemical properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and pyran derivatives, such as:

Uniqueness

What sets 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide apart is its hybrid structure that combines elements of quinoline, pyran, and acetamide. This unique combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c26-21-13-19(14-25-12-6-8-17-7-4-5-11-20(17)25)28-15-22(21)29-16-23(27)24-18-9-2-1-3-10-18/h1-5,7,9-11,13,15H,6,8,12,14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRDJKLRYXKMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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